molecular formula C9H19NO B109493 2,2,6,6-Tetramethylpiperidin-1-ol CAS No. 7031-93-8

2,2,6,6-Tetramethylpiperidin-1-ol

Cat. No. B109493
CAS RN: 7031-93-8
M. Wt: 157.25 g/mol
InChI Key: VUZNLSBZRVZGIK-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidin-1-ol, also known as TEMPO, is an organic compound of the amine class . It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base . It is a stable free radical commonly used as an oxidizing agent in organic synthesis . It is a highly efficient polymerization inhibitor .


Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylpiperidin-1-ol is C9H19NO . The InChI code is 1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3 .


Chemical Reactions Analysis

TEMPO is widely used in the oxidation of several functional groups . It is particularly applied in the oxidation of primary and secondary alcohols . It has been utilized in the catalytic oxidation of primary alcohols to aldehydes .


Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidin-1-ol has a molecular weight of 157.26 . It has a density of 1 g/cm3 . The melting point is 36-40℃ and the boiling point is 193°C . It is soluble in all organic solvents but insoluble in water . It is stable and should be stored in an inert atmosphere at 2-8C .

Scientific Research Applications

Material Science and Biochemistry

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 2,2,6,6-Tetramethylpiperidin-1-ol, serves as a rigid electron spin resonance probe and fluorescence quencher in biochemistry. It's also effective in inducing structural changes in peptides, such as β-turn and 310/α-helix structures, demonstrating its utility in material science and biochemistry (Toniolo et al., 1998).

Organic Synthesis

A method for the chemoselective N-alkylation of 2,2,6,6-tetramethylpiperidin-4-ol has been developed, illustrating its role in organic synthesis. This process allows for the creation of various N-alkylated compounds while maintaining the hydroxyl functional group, highlighting the compound's versatility in synthesizing diverse organic molecules (Membrat et al., 2019).

Industrial Production Processes

A continuous process for the production of 2,2,6,6-tetramethylpiperidin-4-ol using a Cu–Cr/γ-Al2O3 catalyst in a fixed-bed reactor has been established. This demonstrates the compound's relevance in industrial production processes, particularly in the context of efficient and scalable manufacturing (Fan et al., 2010).

Organic Chemistry and Medicinal Chemistry

2,2,6,6-Tetramethylpiperidin-1-ol derivatives have been used in intramolecular cyclopropanation of unsaturated terminal epoxides and chlorohydrins, offering efficient and stereoselective synthesis pathways in organic chemistry. This application is significant for the development of novel organic compounds and potential medicinal chemistry applications (Hodgson et al., 2007).

Photocatalytic Applications

In the realm of photocatalytic applications, 2,2,6,6-tetramethylpiperidin-1-ol has been utilized for the photocatalytic formation of glycosidic bonds, demonstrating its role in innovative chemical synthesis methods using light as a catalyst (Wen & Crich, 2017).

Electrocatalysis and Oxidation Reactions

In electrochemistry, 2,2,6,6-tetramethylpiperidin-1-ol has been studied for its role in the electrochemical oxidation of 1-chloro-2,2,6,6-tetramethylpiperidine, contributing to the understanding of catalytic and oxidative processes in electrocatalysis (Kagan et al., 2009).

Safety And Hazards

2,2,6,6-Tetramethylpiperidin-1-ol is considered hazardous . It causes burns and is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZNLSBZRVZGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338578
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylpiperidin-1-ol

CAS RN

7031-93-8
Record name 1-Hydroxy-2,2,6,6-tetramethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethylpiperidin-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
116
Citations
J Lizza - 2020 - d-scholarship.pitt.edu
The 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group is a new carbamate protecting group for various types of amines. Installation can be accomplished using …
Number of citations: 3 d-scholarship.pitt.edu
TR Porter, EC Hayes, W Kaminsky, JM Mayer - Dalton Transactions, 2017 - pubs.rsc.org
The bulky 2,6-di-tert-butyl-4-nitrophenolate ligand forms complexes with [TptBuCuII]+ and [TptBuZnII]+ binding via the nitro group in an unusual nitronato-quinone resonance form (…
Number of citations: 1 pubs.rsc.org
RJ Baker, E Hashem - Helvetica Chimica Acta, 2010 - Wiley Online Library
The reactions of secondary phosphanes with radical sources have been investigated. A stoichiometric dehydrocoupling of Ph 2 PH with 1,1′‐azobis[cyclohexane‐1‐carbonitrile] (…
Number of citations: 14 onlinelibrary.wiley.com
JL Shi, R Chen, H Hao, C Wang… - Angewandte Chemie …, 2020 - Wiley Online Library
2D covalent organic frameworks (COFs) are receiving ongoing attention in semiconductor photocatalysis. Herein, we present a photocatalytic selective chemical transformation by …
Number of citations: 193 onlinelibrary.wiley.com
JB Gordon, AC Vilbert, MA Siegler… - Journal of the …, 2019 - ACS Publications
The synthesis and characterization of a Co(II) dithiolato complex Co(Me 3 TACN)(S 2 SiMe 2 ) (1) are reported. Reaction of 1 with O 2 generates a rare thiolate-ligated cobalt–superoxo …
Number of citations: 37 pubs.acs.org
S Paria, T Ohta, Y Morimoto, H Sugimoto… - Zeitschrift für …, 2018 - Wiley Online Library
A copper(I) complex, [Cu I (TIPT 2 aped)(CH 3 CN)]ClO 4 (1), and two copper(II) complexes, [Cu II (TIPT 2 aped)(Cl)]PF 6 (2) and [Cu II (TIPT 2 aped)(ClO 4 )]ClO 4 (3), were synthesized …
Number of citations: 3 onlinelibrary.wiley.com
L Iffland‐Mühlhaus, B Battistella… - European Journal of …, 2023 - Wiley Online Library
Cobalt complexes are extensively studied as bioinspired models for non‐heme oxygenases as they facilitate both the stabilization and characterization of metal‐oxygen intermediates. …
H Hao, JL Shi, H Xu, X Li, X Lang - Applied Catalysis B: Environmental, 2019 - Elsevier
TiO 2 is the most established semiconductor photocatalyst. The prominence of TiO 2 is becoming increasingly obvious because its interfacial redox reactions have implication on a wide …
Number of citations: 68 www.sciencedirect.com
CR Waidmann, AG DiPasquale, JM Mayer - Inorganic chemistry, 2010 - ACS Publications
The vanadium(IV) compound [V IV O(OH)( t Bu 2 bpy) 2 ]BF 4 (V IV O(OH)) ( t Bu 2 bpy = 4,4′-di-tert-butylbipyridine) is slowly oxidized by O 2 in ethereal solvents to give the oxo-…
Number of citations: 66 pubs.acs.org
JL Shi, H Hao, X Lang - Sustainable Energy & Fuels, 2019 - pubs.rsc.org
Strong interfacial charge-transfer (ICT) has been observed between phenol and TiO2. It was demonstrated that a single Ph–O–Ti linkage could induce ICT transitions in the visible light …
Number of citations: 40 pubs.rsc.org

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